N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methylphenoxy)acetamide
N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
84160-89-4
VCID:
VC0403113
InChI:
InChI=1S/C17H14N2O4/c1-11-6-2-5-9-14(11)23-10-15(20)18-19-16(21)12-7-3-4-8-13(12)17(19)22/h2-9H,10H2,1H3,(H,18,20)
SMILES:
CC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O
Molecular Formula:
C17H14N2O4
Molecular Weight:
310.3g/mol
N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methylphenoxy)acetamide
CAS No.: 84160-89-4
Main Products
VCID: VC0403113
Molecular Formula: C17H14N2O4
Molecular Weight: 310.3g/mol
CAS No. | 84160-89-4 |
---|---|
Product Name | N-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-(2-methylphenoxy)acetamide |
Molecular Formula | C17H14N2O4 |
Molecular Weight | 310.3g/mol |
IUPAC Name | N-(1,3-dioxoisoindol-2-yl)-2-(2-methylphenoxy)acetamide |
Standard InChI | InChI=1S/C17H14N2O4/c1-11-6-2-5-9-14(11)23-10-15(20)18-19-16(21)12-7-3-4-8-13(12)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
Standard InChIKey | ZQMVJFORLRMPNB-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES | CC1=CC=CC=C1OCC(=O)NN2C(=O)C3=CC=CC=C3C2=O |
PubChem Compound | 825446 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume